![molecular formula C17H16IN3O4S B4899221 4-({[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B4899221.png)
4-({[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide
Overview
Description
4-({[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancer. This compound is specifically designed to target and inhibit Bruton's tyrosine kinase (BTK), which is a key enzyme in the B-cell receptor signaling pathway.
Mechanism of Action
4-({[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide works by inhibiting BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK is involved in the activation of various downstream signaling pathways that promote cell survival, proliferation, and differentiation. By inhibiting BTK, this compound blocks the activation of these pathways, leading to the suppression of tumor growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical studies. It has been shown to inhibit the growth and proliferation of various types of cancer cells, including lymphoma, leukemia, and multiple myeloma. This compound has also been shown to enhance the activity of other anticancer agents, such as chemotherapy and immunotherapy. In addition, this compound has been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One advantage of 4-({[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide is its potent antitumor activity, which makes it a promising candidate for the treatment of various types of cancer. Another advantage is its ability to enhance the activity of other anticancer agents, which could potentially improve treatment outcomes. However, one limitation of this compound is its potential toxicity, which could limit its clinical use. Further studies are needed to determine the optimal dosing and administration schedule of this compound to minimize toxicity.
Future Directions
There are several future directions for the development of 4-({[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide. One direction is the evaluation of its efficacy in clinical trials, particularly in combination with other anticancer agents. Another direction is the identification of biomarkers that can predict response to this compound, which could potentially improve patient selection and treatment outcomes. Additionally, further studies are needed to determine the optimal dosing and administration schedule of this compound, as well as its potential toxicity and long-term effects.
Scientific Research Applications
4-({[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide has been extensively studied for its potential in treating various types of cancer, including lymphoma, leukemia, and multiple myeloma. In preclinical studies, this compound has been shown to inhibit BTK and other kinases in the B-cell receptor signaling pathway, leading to the suppression of tumor growth and proliferation. This compound has also been shown to enhance the activity of other anticancer agents, such as chemotherapy and immunotherapy.
properties
IUPAC Name |
4-[[[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]amino]methyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16IN3O4S/c18-12-3-5-13(6-4-12)21-16(22)9-15(17(21)23)20-10-11-1-7-14(8-2-11)26(19,24)25/h1-8,15,20H,9-10H2,(H2,19,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXBCJKUIIPOLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)I)NCC3=CC=C(C=C3)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16IN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.